N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(2-Methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the meta-position of the benzamide scaffold and a 2-methoxy-5-methylphenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11-6-7-15(23-2)14(8-11)18-16(22)12-4-3-5-13(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXLXSPMTVLUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using methoxy and methyl halides, respectively.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, nucleophiles.
Major Products Formed
Oxidation: Hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The tetrazole ring is known to mimic carboxylic acids, which can be important for binding to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, synthetic routes, and biological activities.
N-[3-(1H-Tetrazol-5-yl)Phenyl]-3-(Trifluoromethyl)Benzamide (DN6)
Structural Similarities/Differences :
- Core Scaffold : Both compounds share a benzamide backbone with a tetrazole substituent.
- Key Differences :
- The target compound has a 2-methoxy-5-methylphenyl group, while DN6 features a trifluoromethyl group at the benzamide’s meta-position.
- The tetrazole ring in DN6 is at the 5-position (1H-tetrazol-5-yl), whereas the target compound’s tetrazole is at the 1-position (1H-tetrazol-1-yl).
Functional Implications :
- The methoxy and methyl groups in the target compound may increase steric bulk and modulate electronic properties, affecting binding affinity to biological targets.
| Parameter | Target Compound | DN6 |
|---|---|---|
| Molecular Formula | C₁₇H₁₇N₅O₂ | C₁₅H₁₀F₃N₅O |
| Substituents | 2-Methoxy-5-methylphenyl, 1H-tetrazol-1-yl | Trifluoromethyl, 1H-tetrazol-5-yl |
| Key Functional Groups | Methoxy, methyl, tetrazole | Trifluoromethyl, tetrazole |
N-(Benzyl-1H-1,2,3-Triazol-5-yl) Methyl Benzamides
Structural Comparison :
- These compounds incorporate a 1,2,3-triazole ring instead of tetrazole, linked to a benzamide core.
- The target compound’s tetrazole provides stronger hydrogen-bonding capacity compared to triazoles, which may influence receptor interaction.
N,O-Bidentate Benzamide Derivatives
Tetrazole-Containing Impurities
Stability Considerations :
- This suggests that the target compound may require stabilization strategies (e.g., protective groups) during synthesis or storage.
Structural-Activity Relationships (SAR)
- Tetrazole Position : The 1H-tetrazol-1-yl group in the target compound may exhibit different hydrogen-bonding patterns compared to 1H-tetrazol-5-yl isomers (e.g., DN6), influencing target selectivity .
- Substituent Effects : Electron-donating groups (methoxy, methyl) in the target compound vs. electron-withdrawing groups (trifluoromethyl) in DN6 may lead to divergent pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
